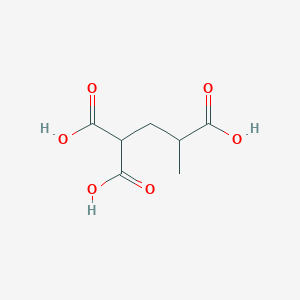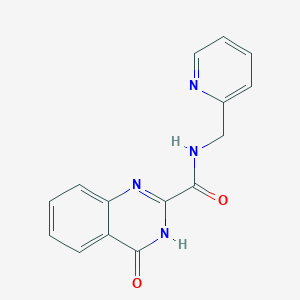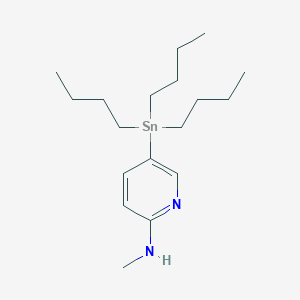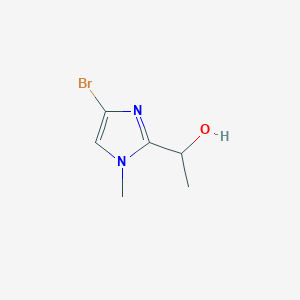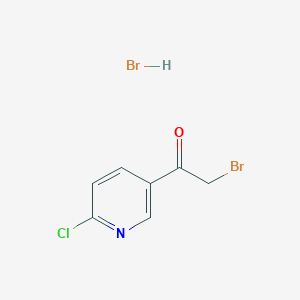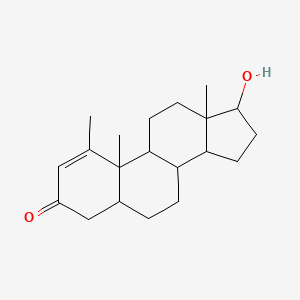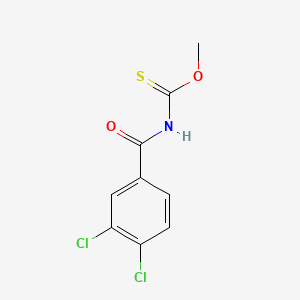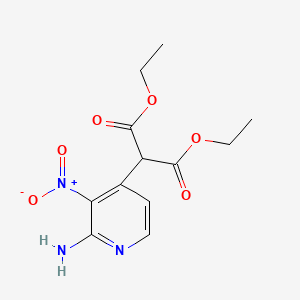
Diethyl 2-(2-amino-3-nitropyridin-4-yl)malonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 2-(2-amino-3-nitropyridin-4-yl)malonate is an organic compound with the molecular formula C12H15N3O6 It is a derivative of malonic acid and contains a pyridine ring substituted with an amino and a nitro group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2-(2-amino-3-nitropyridin-4-yl)malonate typically involves the alkylation of diethyl malonate with an appropriate halide. The process begins with the deprotonation of diethyl malonate using a strong base such as sodium ethoxide in ethanol, forming an enolate ion. This enolate ion then undergoes nucleophilic substitution with a halide derivative of 2-amino-3-nitropyridine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl 2-(2-amino-3-nitropyridin-4-yl)malonate undergoes several types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
Diethyl 2-(2-amino-3-nitropyridin-4-yl)malonate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of diethyl 2-(2-amino-3-nitropyridin-4-yl)malonate involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to changes in their structure and function. The pathways involved include nucleophilic substitution and redox reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl malonate: A simpler derivative of malonic acid without the pyridine ring.
Diethyl 2-(3-nitropyridin-4-yl)malonate: Similar structure but with the nitro group at a different position.
Diethyl 2-(3-nitropyridin-2-yl)malonate: Another isomer with the nitro group at the 2-position of the pyridine ring.
Uniqueness
Diethyl 2-(2-amino-3-nitropyridin-4-yl)malonate is unique due to the presence of both amino and nitro groups on the pyridine ring, which imparts distinct chemical reactivity and potential for diverse applications in research and industry.
Eigenschaften
Molekularformel |
C12H15N3O6 |
|---|---|
Molekulargewicht |
297.26 g/mol |
IUPAC-Name |
diethyl 2-(2-amino-3-nitropyridin-4-yl)propanedioate |
InChI |
InChI=1S/C12H15N3O6/c1-3-20-11(16)8(12(17)21-4-2)7-5-6-14-10(13)9(7)15(18)19/h5-6,8H,3-4H2,1-2H3,(H2,13,14) |
InChI-Schlüssel |
HZUUOYSLDGAJEN-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(C1=C(C(=NC=C1)N)[N+](=O)[O-])C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


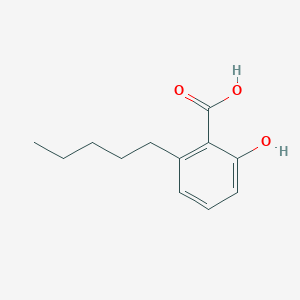
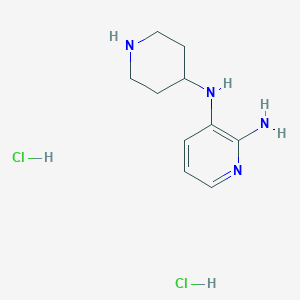
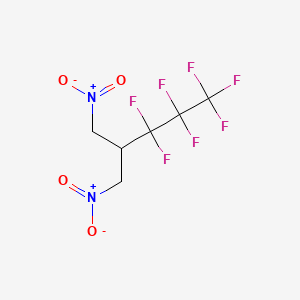
![2-[(5-Bromoindazol-2-yl)methoxy]ethyl-trimethylsilane](/img/structure/B13989507.png)
